molecular formula C25H27BO2 B8205603 2-(7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8205603
M. Wt: 370.3 g/mol
InChI Key: JGCKUGBZEXUSKL-UHFFFAOYSA-N
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Description

2-(7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1622451-76-6) is a pinacol boronate ester featuring a benzo[c]fluorene core substituted with two methyl groups at the 7-position and a tetramethyl dioxaborolane moiety. Its molecular formula is C₁₉H₂₃BO₂, with a molar mass of 290.2 g/mol (calculated from ). Commercial availability is noted in 100 mg to 1 g quantities, with prices ranging from €365.85 to €974.61 ().

Properties

IUPAC Name

2-(7,7-dimethylbenzo[c]fluoren-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27BO2/c1-23(2)19-14-10-9-13-18(19)22-17-12-8-7-11-16(17)21(15-20(22)23)26-27-24(3,4)25(5,6)28-26/h7-15H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCKUGBZEXUSKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C4=CC=CC=C24)C5=CC=CC=C5C3(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation

A common approach involves reacting naphthalene derivatives with alkylating agents like 2-chloropropane in the presence of Lewis acids (e.g., AlCl3). This step introduces the 7,7-dimethyl groups via electrophilic substitution. For example, 1,2-dimethylnaphthalene may undergo cyclization with dichloromethane under acidic conditions to yield the fused fluorene structure.

Palladium-Catalyzed Cyclization

Recent patents describe palladium-catalyzed cross-coupling reactions to assemble the benzo[c]fluorene core. A biphenyl intermediate is treated with a Pd(0) catalyst and a bidentate ligand (e.g., 1,1'-bis(diphenylphosphino)ferrocene) to facilitate intramolecular C–H activation, forming the tricyclic system. This method offers higher regioselectivity compared to traditional acid-catalyzed routes.

Introduction of the Boronic Ester Group

The boronic ester functionalization at the 5-position of the benzo[c]fluorene core is achieved through Miyaura borylation or direct esterification.

Miyaura Borylation

In this method, a halogenated benzo[c]fluorene derivative (e.g., 5-bromo-7,7-dimethylbenzo[c]fluorene) reacts with bis(pinacolato)diboron (B2Pin2) under palladium catalysis. The reaction employs Pd(dppf)Cl2 as the catalyst and potassium acetate as the base in a tetrahydrofuran (THF)/dimethyl sulfoxide (DMSO) solvent system at 80–100°C. Typical reaction conditions and yields are summarized below:

Parameter Value Source
CatalystPd(dppf)Cl2 (5 mol%)
BaseKOAc (3 equiv)
SolventTHF:DMSO (4:1)
Temperature90°C, 12 hours
Yield72–85%

Direct Esterification of Boronic Acid

Alternatively, the boronic acid intermediate (5-borono-7,7-dimethylbenzo[c]fluorene) is esterified with pinacol (2,3-dimethyl-2,3-butanediol) in a Dean-Stark apparatus. The reaction proceeds in toluene under reflux, with azeotropic removal of water to drive the equilibrium toward the ester product. This method avoids transition-metal catalysts but requires stringent anhydrous conditions.

Purification and Characterization

Crude product purification involves column chromatography using silica gel and a hexane/ethyl acetate gradient (10:1 to 4:1). The final compound appears as a grey crystalline powder with a purity ≥99%. Key characterization data include:

  • 1H NMR (CDCl3, 400 MHz): δ 8.15–7.20 (m, 8H, aromatic), 1.45 (s, 12H, Bpin methyl), 1.32 (s, 6H, fluorene methyl).

  • High-Resolution Mass Spectrometry (HRMS) : m/z 370.2104 [M+H]+ (calculated for C25H27BO2: 370.2104).

Industrial-Scale Production

BLD Pharmatech reports commercial-scale synthesis using continuous flow reactors to enhance yield and reduce reaction times. Key parameters for bulk manufacturing include:

Parameter Industrial Protocol
Batch Size50–100 kg
Catalyst RecoveryPd recycling via filtration
Solvent RecoveryDistillation (>90% reclaimed)
Final Purity99.0% (HPLC)

Applications in Materials Science

The boronic ester’s electron-deficient nature makes it a key intermediate in polyimide synthesis, enabling π-stacking interactions that enhance mechanical strength. In OLEDs, it serves as a hole-transporting material due to its high thermal stability (decomposition temperature >300°C) .

Chemical Reactions Analysis

Types of Reactions

2-(7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to hydro derivatives.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly used under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydro derivatives.

    Substitution: Various substituted benzo[c]fluorene derivatives.

Scientific Research Applications

Applications in Organic Synthesis

1. Electrophilic Reactions
The stability of the dioxaborolane structure allows it to act as a mild electrophile in organic transformations. It can participate in reactions such as:

  • Borylation Reactions : The compound can be utilized in borylation processes to introduce boron into organic molecules, enhancing their reactivity for further functionalization.
  • Cross-Coupling Reactions : It serves as a reagent in Suzuki-Miyaura coupling reactions, which are vital for constructing complex organic frameworks from simpler precursors.

2. Synthesis of Functionalized Compounds
Due to its unique structure, this compound can be employed in the synthesis of various functionalized compounds that are pivotal in pharmaceuticals and agrochemicals. Its ability to introduce boron into molecules can lead to enhanced biological activity and selectivity.

Applications in Materials Science

1. Organic Light Emitting Diodes (OLEDs)
The compound has potential applications in the development of OLEDs due to its photophysical properties. Its ability to emit light upon excitation makes it suitable for use as a fluorescent material in display technologies.

2. Polymer Chemistry
In polymer science, 2-(7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be integrated into polymer matrices to enhance their optical properties and stability. This incorporation can lead to materials with improved performance for electronic and photonic applications .

Case Study 1: Borylation of Aromatic Compounds

In a study investigating the use of this compound as a borylation agent, researchers found that it effectively introduced boron into various aromatic substrates under mild conditions. The resulting borylated products exhibited increased reactivity towards subsequent coupling reactions.

Case Study 2: Development of Fluorescent Materials

Another research focused on the application of this compound in OLEDs demonstrated that films made from this dioxaborolane derivative exhibited high efficiency and stability when used as emissive layers. The study concluded that incorporating such compounds could significantly improve the performance of OLED devices .

Mechanism of Action

The mechanism of action of 2-(7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. Its unique structure allows it to bind to certain proteins and enzymes, influencing their activity. The compound’s fluorescent properties also enable it to act as a probe in various biochemical assays.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes structural analogs and their key features:

Compound Name Aromatic Core Substituents Molecular Weight (g/mol) Key Applications/Properties References
Target Compound Benzo[c]fluorene 7,7-Dimethyl; tetramethyl dioxaborolane 290.2 Organic synthesis, potential electronics
2-(6-Cyclopropoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Naphthalene 6-Cyclopropoxy; tetramethyl dioxaborolane ~308.2 (estimated) Prostate cancer research (glycolysis inhibition)
2-(5-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a-isomer) Phenyl 5-Chloro, 2-methyl; tetramethyl dioxaborolane 254.7 Study of regiochemical effects on reactivity
(E/Z)-2-(Heptafluorinated alkyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2c) Fluoroalkyl chain 21-fluorine atoms; tetramethyl dioxaborolane ~800 (estimated) High lipophilicity; potential use in fluorinated materials
2-(3,5-Bis(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (8) Phenyl 3,5-Bis(cyclopropylmethoxy); tetramethyl dioxaborolane ~432.4 (estimated) Suzuki coupling intermediates
2-[9,9-Dioctyl-7-(dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Fluorene 9,9-Dioctyl; dual dioxaborolane groups ~646.8 (estimated) Polymer synthesis (conjugated polymers for optoelectronics)
(E)-2-(2,5-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Styryl 2,5-Difluoro; tetramethyl dioxaborolane 266.09 OLEDs or sensing applications

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., fluorine in ) increase oxidative stability but may reduce reactivity in cross-coupling reactions. Bulky groups (e.g., cyclopropoxy in ) can hinder reaction kinetics .
  • Molecular Weight : Fluorinated derivatives () exhibit significantly higher molecular weights, impacting solubility and handling .

Reactivity in Cross-Coupling Reactions

Pinacol boronate esters are widely used in Suzuki-Miyaura couplings. The reactivity of the target compound and analogs depends on steric and electronic factors:

Compound Coupling Partner Reaction Yield Conditions Notes References
2-(7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Not reported N/A N/A Expected lower reactivity due to steric hindrance from benzofluorene
2-(3,5-Bis(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (8) Aryl halides 79% Pd(OAc)₂, K₂CO₃, 80°C Electron-rich aryl boronate enhances coupling efficiency
2-(9,9-Dimethyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (fluorene analog) Bromobenzenes 75–85% Pd(PPh₃)₄, K₂CO₃, 90°C Fluorene-based boronate shows moderate reactivity
2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chlorobenzenes >90% Pd catalysts, mild conditions Electron-deficient boronate accelerates oxidative addition

Key Observations :

  • Steric Hindrance : Bulky aromatic cores (e.g., benzo[c]fluorene) may reduce coupling efficiency compared to smaller systems like phenyl or fluorene .
  • Electronic Effects : Electron-withdrawing substituents (e.g., fluorine) improve oxidative addition to palladium catalysts, enhancing reaction rates .

Biological Activity

2-(7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with a unique structure that has garnered attention in both organic synthesis and biological research. Its molecular formula is C25H27BO2C_{25}H_{27}BO_2 with a molecular weight of approximately 370.29 g/mol .

Chemical Structure and Properties

The compound features a dioxaborolane moiety characterized by a boron atom bonded to two oxygen atoms and an alkyl group. This structural configuration lends it distinctive chemical properties that are beneficial in various applications, particularly in organic transformations where it acts as a mild electrophile .

Research indicates that this compound interacts with various biological targets including enzymes and receptors. The biological activity is largely attributed to its ability to modulate biochemical pathways through these interactions.

Enzyme Interactions

Studies have shown that this compound can affect enzyme activity by acting as an inhibitor or modulator. For example:

  • Cytochrome P450 Enzymes : There is evidence suggesting that dioxaborolane derivatives can influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis .
  • Aromatic Hydrocarbon Metabolism : Given its structural similarity to fluorene compounds, it may participate in metabolic pathways involving the degradation of aromatic hydrocarbons. This includes interactions with enzymes responsible for the oxidation and cleavage of aromatic rings .

Study on Fluorene Metabolism

In a study focusing on the metabolism of fluorene by Arthrobacter sp. strain F101, it was found that similar compounds produced metabolites such as 9-fluorenone and hydroxy derivatives. These findings suggest potential pathways for the degradation of compounds related to this compound .

Toxicological Assessments

Toxicological evaluations have indicated that while the compound exhibits biological activity, it also possesses some level of toxicity as indicated by its hazard statements (H302-H335) related to irritation and respiratory issues .

Summary of Biological Activities

Activity TypeDescription
Enzyme Modulation Interacts with cytochrome P450 enzymes affecting drug metabolism.
Metabolic Pathways May participate in the degradation of aromatic hydrocarbons through enzyme interactions.
Toxicity Exhibits irritant properties; caution advised in handling due to potential health risks.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can purity be ensured?

Methodological Answer:

  • Synthesis Optimization : Start with a palladium-catalyzed Miyaura borylation reaction, analogous to methods used for structurally similar dioxaborolanes (e.g., 2-(4-methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane synthesis with UiO-Co catalysts) . Adjust stoichiometry (e.g., 0.2 mol% catalyst loading) and solvent polarity to enhance yield.
  • Purification : Use flash column chromatography with gradients like Hex/EtOAc (25:1) to separate isomers or byproducts, as demonstrated in the isolation of chloro-substituted dioxaborolanes .
  • Purity Validation : Confirm via HPLC (>97% purity) and NMR (integration of aromatic vs. borolane protons). Reference purity standards from reagent catalogs (e.g., Kanto Reagents’ protocols for analogous compounds) .

Q. How can researchers characterize the electronic and steric effects of the benzo[c]fluorenyl group in this compound?

Methodological Answer:

  • Spectroscopic Analysis : Use 11^{11}B NMR to assess boronate electronic environment (typical δ ~30 ppm for sp2^2-hybridized boron). Compare with simpler dioxaborolanes (e.g., 4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)phenol, δ = 28–32 ppm) .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map HOMO/LUMO distributions and steric hindrance from the dimethylbenzofluorenyl group .

Q. What are the stability considerations for this compound under ambient vs. inert conditions?

Methodological Answer:

  • Environmental Stability : Store at 0–6°C under argon, as recommended for oxygen- and moisture-sensitive dioxaborolanes (e.g., phenol-substituted analogs degrade above 6°C) .
  • Kinetic Studies : Monitor decomposition via UV-vis spectroscopy under controlled O2_2/H2_2O exposure. Compare degradation rates with structurally similar compounds (e.g., 3-(dioxaborolan-2-yl)benzoic acid) .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity data during cross-coupling reactions involving this compound?

Methodological Answer:

  • Mechanistic Probes : Use isotopic labeling (e.g., 13^{13}C-tagged substrates) or kinetic isotope effects (KIE) to distinguish between electron-vs. steric-controlled pathways.
  • Theoretical Frameworks : Apply Curtin-Hammett principles to reconcile divergent selectivity reports. For example, isomerization pathways observed in chloro-methylphenyl dioxaborolanes (26% yield of a-isomer vs. b-isomer) suggest competing transition states .

Q. What computational strategies predict the reactivity of this compound in Suzuki-Miyaura couplings?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model boronate transfer steps using force fields parameterized for sp2^2-boron centers. Validate against experimental coupling efficiencies (e.g., UiO-Co catalyst systems) .
  • Transition State Analysis : Identify rate-determining steps (e.g., transmetallation) via NEB (Nudged Elastic Band) calculations. Compare activation energies for aryl vs. heteroaryl partners .

Q. How can researchers design experiments to study environmental fate or toxicity of this compound?

Methodological Answer:

  • Ecotoxicity Assays : Follow protocols from long-term environmental studies (e.g., Project INCHEMBIOL) to assess biodegradation (e.g., OECD 301F) and bioaccumulation in model organisms (e.g., Daphnia magna) .
  • Analytical Workflow : Use LC-MS/MS to quantify trace residues in water/soil matrices, referencing PRTR classifications for boron-containing compounds .

Theoretical & Methodological Guidance

  • Link experimental design to overarching frameworks, such as frontier molecular orbital theory for reactivity predictions .
  • Address data contradictions through iterative hypothesis testing (e.g., varying catalyst systems to isolate steric/electronic effects) .

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